molecular formula C15H21NO5 B2796800 N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide CAS No. 1351599-73-9

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide

Cat. No.: B2796800
CAS No.: 1351599-73-9
M. Wt: 295.335
InChI Key: HQFRHTDDLIDQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide is a synthetic benzamide derivative, structurally characterized by a 3,5-dimethoxybenzamide group linked to a 4-hydroxyoxane (tetrahydropyran) moiety via a methylene bridge. This specific molecular architecture, featuring the 3,5-dimethoxybenzamide group, is a scaffold of significant interest in medicinal chemistry and is found in compounds investigated for various biological activities. Research indicates that similar benzamide derivatives have been explored as potent and selective inhibitors of enzymes like 12-lipoxygenase (12-LOX), a key enzyme in eicosanoid signaling pathways involved in inflammation, platelet aggregation, and cancer . Other structural analogs have been designed as agonists for specific receptors, such as the 5-HT4 receptor, which is a target for gastrointestinal disorders, cognitive diseases, and central nervous system conditions . The compound is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and stability.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-19-12-7-11(8-13(9-12)20-2)14(17)16-10-15(18)3-5-21-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFRHTDDLIDQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring This can be achieved through the hydrogenation of a pyran derivative under specific conditions

The final step involves coupling the tetrahydropyran derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor in the development of novel compounds with potential applications in various chemical processes.

Biology

Research has indicated that this compound exhibits biological activities that warrant further investigation:

  • Antimicrobial Properties : It has shown potential antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic effects in inflammatory diseases.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases:

  • Cancer Research : Preliminary studies suggest that it may possess anticancer properties by inhibiting cancer cell proliferation. For instance, studies have demonstrated significant cytotoxicity against several cancer cell lines, including lung and colorectal cancers.
Cell LineIC50 (μM)Activity Description
A549<10Significant cytotoxicity observed
HT-29<10Effective against colorectal cancer cells

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

  • Cytotoxicity Assessment : Research demonstrated that related compounds showed preferential suppression of tumor cell growth over non-tumor cells.
  • Neuroprotective Effects : Related compounds exhibited promising results in neuroprotection by inhibiting inflammatory pathways and reducing oxidative stress in neuronal models.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl group and the benzamide moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

GlyT2 Inhibitors: ORG25543 and Reversible Analogs

  • ORG25543 (4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide): Key Features: Irreversible GlyT2 inhibition, dose-dependent analgesia in neuropathic and inflammatory pain models. Limitations: Severe side effects (tremors, seizures) due to intracellular glycine depletion .
  • Compound 1 (Reversible Analog) :
    • Retains analgesic efficacy in formalin pain models but avoids irreversible binding, reducing neurotoxic risks .
Compound Target Binding Mechanism Efficacy (Pain Models) Adverse Effects
ORG25543 GlyT2 Irreversible High (PSNL, bone cancer) Tremors, seizures
Compound 1 GlyT2 Reversible Moderate (Formalin) Reduced toxicity
Target Compound Inferred Unknown Potential for analgesia Likely safer

Dopamine D2/D3 Receptor Tracers: [18F]Fallypride

  • [18F]Fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide):
    • Key Features : High-affinity D2/D3 receptor binding, used in PET imaging. The 3-fluoropropyl group enhances blood-brain barrier penetration and in vivo stability .
    • Comparison : The target compound lacks fluorination and pyrrolidinyl groups, likely reducing CNS targeting but improving peripheral tolerability.

Antiviral Indenothiazole Derivatives ()

  • Examples: 7c (40% yield), 7d (47% yield), 7e (39% yield). Key Features: 3,5-Dimethoxybenzamide conjugated to indenothiazole cores with substituents (e.g., isobutoxy, chloro). These modifications enhance SARS-CoV-2 inhibitory activity .

Trimethoxyphenyl-Based Analogs (–10)

  • Example: (Z)-3,4-Dimethoxy-N-(3-oxo-3-(m-tolylamino)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide (4a, 55% yield). Key Features: Tubulin-binding activity inferred from trimethoxyphenyl motifs. Multiple methoxy groups enhance solubility and microtubule disruption . Comparison: The target compound’s single oxane ring may limit tubulin interaction but improve selectivity for non-mitotic targets.

Pharmacokinetic and Physicochemical Properties

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~350–400 g/mol (based on analogs). The hydroxytetrahydrofuran group may enhance aqueous solubility compared to purely aromatic analogs (e.g., ORG25543: MW ~450 g/mol) .
  • N-{4-[(3,5-Dimethoxybenzoyl)amino]butyl}-3,5-dimethoxybenzamide (): MW 416.47 g/mol with dual benzamide groups, likely reducing CNS penetration due to higher polarity .

Metabolic Stability

  • Fluorinated analogs (e.g., [18F]fallypride) exhibit prolonged half-lives due to resistance to oxidative metabolism .
  • The target compound’s oxane moiety may undergo hepatic oxidation, necessitating structural optimization for improved stability.

Adverse Effect Profiles

  • Irreversible Binders: ORG25543’s neurotoxicity underscores the risks of non-reversible target engagement .
  • Reversible Analogs : Improved safety profiles (e.g., Compound 1) suggest the target compound’s design should prioritize reversible interactions.

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_4

This compound features a benzamide core with methoxy substituents and a hydroxyl group on the oxan moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : The compound exhibits agonistic activity on the 5-HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions. This receptor's activation may lead to enhanced neurotransmission and improved gut motility .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially mitigating neurotoxicity associated with chemotherapeutic agents like cisplatin. It appears to enhance renal function while preserving the antitumor efficacy of cisplatin .
  • Antioxidant Activity : The presence of methoxy groups in the structure contributes to its antioxidant properties, which may play a role in reducing oxidative stress in various biological systems.

Biological Activity Data

Biological ActivityMechanismReference
5-HT4 Receptor AgonismEnhances gastrointestinal motility
NeuroprotectionReduces nephrotoxicity from cisplatin
Antioxidant EffectsScavenges free radicals

Case Study 1: Neuroprotective Effects

A study investigated the protective effects of this compound against cisplatin-induced nephrotoxicity in rat models. The results indicated that co-administration of the compound significantly increased urinary excretion of cisplatin and reduced markers of renal damage (e.g., blood urea nitrogen and plasma creatinine levels). Importantly, the antitumor activity of cisplatin was not compromised, suggesting that this compound could be beneficial in clinical settings where cisplatin is used .

Case Study 2: Gastrointestinal Motility

Another investigation focused on the effects of this compound on gastrointestinal motility in animal models. The findings demonstrated that administration resulted in increased peristaltic movements and reduced transit time through the gastrointestinal tract, supporting its potential use in treating conditions like irritable bowel syndrome (IBS) where motility is impaired .

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